molecular formula C11H12N2O3S B5651809 4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine

4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine

Cat. No.: B5651809
M. Wt: 252.29 g/mol
InChI Key: MQWTWKBOHKHUHH-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an oxazole ring, which is further substituted with a dimethylamine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine typically involves the reaction of benzenesulfonyl chloride with N,2-dimethyl-1,3-oxazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking its activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine is unique due to its specific combination of the benzenesulfonyl group with an oxazole ring and dimethylamine substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-N,2-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-8-13-11(10(12-2)16-8)17(14,15)9-6-4-3-5-7-9/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWTWKBOHKHUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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